molecular formula C59H77N2O15S+ B1665828 Atracurium besylate CAS No. 64228-81-5

Atracurium besylate

Cat. No.: B1665828
CAS No.: 64228-81-5
M. Wt: 1086.3 g/mol
InChI Key: GLLXELVDCIFBPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atracurium besylate is a non-depolarizing neuromuscular blocking agent (NMBA) of the benzylisoquinolinium class. It competitively inhibits nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, inducing muscle relaxation during surgical procedures or critical care . Its unique Hofmann elimination pathway allows metabolism independent of hepatic or renal function, making it suitable for patients with organ dysfunction . This compound is also notable for its role in oncology, where it promotes astroglial differentiation in glioblastoma stem cells (GSCs), reducing tumorigenicity and improving survival in preclinical models .

Chemical Reactions Analysis

Degradation Pathways

Atracurium besylate undergoes two primary degradation mechanisms:

Hofmann Elimination

  • Mechanism : Temperature- and pH-dependent non-enzymatic breakdown via β-elimination .

    • Favored at alkaline pH (e.g., physiological pH 7.4) .

    • Produces laudanosine (a tertiary amine) and acrylate metabolites .

  • Rate :

    • Half-life at 20°C: ~766 days (pH 3.3) .

    • Accelerates at 37°C or higher pH (e.g., t₁/₂ ≈1 hour at pH 7.3) .

Ester Hydrolysis

  • Catalyzed by plasma esterases, yielding monoquaternary alcohol and acid metabolites .

Degradation Product Structure Formation Pathway
LaudanosineTertiary amineHofmann elimination
Acrylate metabolites2-(2-carboxyethyl)-tetrahydroisoquinolineEster hydrolysis

Stability Under Storage Conditions

This compound exhibits pH- and temperature-dependent stability:

  • Refrigeration (2–8°C) : Loses ~6% potency/year .

  • Room Temperature (25°C) : Loses ~5% potency/month .

  • Degradation Products : Include 2-(9-hydroxy-3-oxo-4-oxanonyl)-tetrahydropapaverinium and 2,2-dimethyltetrahydropapaverinium .

pH Sensitivity :

  • Stable at pH 3.3 (formulation pH: 3.0–3.8) .

  • Rapid degradation above pH 5.0 .

Stereochemical Considerations

The molecule’s symmetry reduces its 16 possible stereoisomers to 10, with three dominant configurations :

  • Cis-cis isomers : ~58% (includes the single-isomer drug cisatracurium) .

  • Cis-trans isomers : ~36% .

  • Trans-trans isomers : ~6% .

Isomer Stability :

  • No significant differences in degradation rates among isomers under physiological conditions .

Clinical Implications of Degradation

  • Laudanosine Accumulation : Renal/hepatic dysfunction prolongs elimination, potentially causing CNS excitation .

  • pH Alterations : Metabolic alkalosis accelerates Hofmann elimination, shortening duration of action .

This compound’s chemical reactivity and stability profile underpin its utility as an intermediate-duration neuromuscular blocker, with degradation pathways minimizing dependency on organ function. Its synthesis and degradation mechanisms highlight the intersection of organic chemistry and pharmacokinetics in drug design.

Scientific Research Applications

Clinical Applications

1. Surgical Anesthesia:

  • Atracurium besylate is primarily used as an adjunct to general anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery. It allows for better control of ventilation and reduces the risk of injury during intubation .

2. Mechanical Ventilation:

  • In intensive care settings, this compound is utilized for patients requiring prolonged mechanical ventilation. Studies indicate that it can be administered via continuous infusion to maintain neuromuscular block, with average infusion rates varying significantly among patients .

3. Neurological Research:

  • Recent studies have explored atracurium's potential in neurological applications, particularly its effects on glioblastoma stem cells. Research indicates that atracurium can promote astroglial differentiation in these cells, inhibiting their clonogenic capacity and suggesting a possible role in cancer therapies .

Pharmacological Properties

This compound undergoes a unique biotransformation process that does not rely on hepatic or renal function, making it advantageous for patients with compromised organ systems. The drug is metabolized through non-specific plasma esterases and spontaneous degradation, resulting in the formation of laudanosine and other metabolites . Notably, it has a lower potential for histamine release compared to other neuromuscular blockers like d-tubocurarine, although caution is advised in sensitive individuals .

Case Studies and Research Findings

1. Anesthetic Practices:

  • A study involving 70 patients demonstrated the effective use of this compound in conjunction with various anesthetic agents (fentanyl, thiopental) during surgeries. The findings indicated a favorable safety profile and effective neuromuscular blockade .

2. Cancer Treatment Investigations:

  • In a notable investigation published in Oncotarget, atracurium was shown to induce differentiation in glioblastoma stem cells, suggesting its potential utility beyond traditional anesthetic applications. This study highlighted the irreversible nature of the differentiation induced by atracurium, marking it as a significant finding in cancer research .

Summary Table of Key Applications

Application Description Clinical Implications
Surgical AnesthesiaFacilitates endotracheal intubation and muscle relaxation during surgeryEnhances safety and efficacy of anesthesia
Mechanical VentilationUsed for prolonged neuromuscular block via continuous infusionSuitable for patients with respiratory failure
Neurological ResearchPromotes astroglial differentiation in glioblastoma stem cellsPotential new avenue for cancer treatment

Comparison with Similar Compounds

Comparison with Similar Neuromuscular Blocking Agents

Pharmacological and Mechanistic Profiles

Atracurium Besylate vs. Vecuronium Bromide

  • Mechanism: Both are non-depolarizing NMBAs acting via competitive nAChR antagonism. This compound binds to α1/α9 subunits, while vecuronium targets α1 subunits .
  • Differentiation Effects: this compound induces GFAP:GFP expression (astrocyte marker) in GSCs from 5% to 40.8%, significantly reducing clonogenicity and tumor engraftment. Vecuronium shows similar pro-differentiation effects but requires daily dosing due to instability in aqueous solutions .
  • Degradation: this compound degrades into laudanosine (a neurotoxic byproduct) via Hofmann elimination, whereas vecuronium undergoes hepatic metabolism without toxic degradants .

This compound vs. Cisatracurium

  • Structure : Cisatracurium is the 1R-cis,1'R-cis isomer of atracurium, offering 3–5× greater potency .
  • Histamine Release : this compound causes dose-dependent histamine release (leading to hypotension), while cisatracurium minimizes this risk .
  • Clinical Efficacy : In intubation studies, cisatracurium outperformed atracurium in jaw relaxation (mean score 2.9 vs. 2.55), vocal cord visibility (2.77 vs. 2.42), and overall intubation scores (8.51 vs. 7.38; p < 0.0001) .

This compound vs. Succinylcholine

  • Onset : Succinylcholine (depolarizing NMBA) has a faster onset (30–60 seconds) than atracurium (2–3 minutes), making it preferred for rapid sequence induction .
  • Safety : this compound avoids succinylcholine’s risks (hyperkalemia, malignant hyperthermia) but requires priming doses for comparable efficacy .

Clinical and Pharmacokinetic Data

Parameter This compound Vecuronium Bromide Cisatracurium
Onset (minutes) 2–3 2–3 2–3
Duration (minutes) 20–35 30–60 40–75
Metabolism Hofmann elimination Hepatic Hofmann elimination
Histamine Release Moderate Minimal Minimal
Toxic Degradants Laudanosine None None
Dose (mg/kg) 0.4–0.5 0.08–0.1 0.1–0.15

Data compiled from

Stability and Compatibility

  • This compound: Degrades rapidly at room temperature, requiring refrigeration (2–8°C). Major degradants include laudanosine and monoquaternary acrylate . Compatible with midazolam hydrochloride for 3 hours in dextrose solutions .
  • Vecuronium : Labile in aqueous solutions but avoids Hofmann elimination-related degradation .

Market and Clinical Adoption

  • This compound : Holds a USD 1.5 billion market (2023), driven by surgical demand and safety in organ dysfunction . Key players include Fresenius Kabi and Hikma Pharmaceuticals.
  • Cisatracurium : Preferred in critical care due to predictable pharmacokinetics and fewer side effects .
  • Emerging Agents : Rocuronium and rapacuronium challenge atracurium in rapid-onset applications but lack differentiation benefits in oncology .

Biological Activity

Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate endotracheal intubation and induce muscle relaxation during surgical procedures. Its unique pharmacological profile, including its mechanism of action, metabolic pathways, and potential therapeutic applications beyond anesthesia, has garnered significant research interest. This article delves into the biological activity of this compound, highlighting its effects in various biological contexts, particularly in cancer research and neuromuscular physiology.

This compound functions primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, inhibiting the action of acetylcholine, which leads to muscle relaxation. Unlike depolarizing agents, atracurium does not cause initial muscle contraction but instead prevents it by blocking receptor activation .

The compound undergoes a unique metabolic process involving two main pathways:

  • Hofmann Elimination : A non-enzymatic reaction that occurs at physiological pH, leading to the breakdown of atracurium into inactive metabolites.
  • Ester Hydrolysis : Catalyzed by nonspecific esterases present in plasma, further contributing to its rapid inactivation .

Pharmacokinetics and Dynamics

This compound exhibits linear pharmacokinetics within a dosage range of 0.3 to 0.6 mg/kg. Its elimination half-life is approximately 20 minutes, making it suitable for procedures requiring quick recovery from neuromuscular blockade . The duration of muscle relaxation produced by atracurium does not correlate with plasma pseudocholinesterase levels, allowing its use in patients with renal impairment without significant risk .

Clinical Applications and Case Studies

1. Anesthetic Use in Veterinary Medicine
A study conducted on isoflurane-anesthetized chickens demonstrated that atracurium effectively induced muscle relaxation at varying dosages (0.15 to 0.45 mg/kg). The results indicated a reliable onset of twitch depression and minimal cardiovascular effects during administration .

2. Cancer Research
Recent studies have explored the effects of this compound on glioblastoma stem cells (GSCs). Atracurium treatment was shown to significantly inhibit the clonogenic capacity of patient-derived GSC lines, promoting astroglial differentiation and reducing GSC frequency . The findings suggest that atracurium may serve as a potential therapeutic agent in targeting cancer stem cells:

GSC Line Control Frequency Frequency Post-Treatment (10 μM)
HSR-GBM11 in 3.71 in 9.7
HSR040622--
HSR040821--

This table summarizes the impact of atracurium on GSC frequencies, indicating its potential role in glioma treatment.

Safety Profile and Side Effects

This compound is noted for its favorable safety profile compared to other neuromuscular blockers. It has minimal cardiovascular effects and is less likely to cause significant histamine release than other agents like d-tubocurarine . However, moderate histamine release can occur at higher doses (≥0.6 mg/kg), necessitating caution in sensitive individuals .

Q & A

Basic Research Questions

Q. What are the key chemical stability considerations for atracurium besylate in experimental formulations?

this compound degrades rapidly under alkaline conditions due to Hofmann elimination and ester hydrolysis . Avoid mixing with barbiturates (pH > 8.5) to prevent precipitation and inactivation. Stability in infusion solutions (e.g., 0.9% NaCl) is pH-dependent; degradation accelerates in lactated Ringer’s solution, making it unsuitable for prolonged infusions . Refrigeration (2–8°C) preserves potency, but degradation occurs at ~5%/month at 25°C .

Q. How does this compound’s mechanism of action influence experimental design in neuromuscular studies?

As a nondepolarizing neuromuscular blocker, atracurium competitively inhibits nicotinic acetylcholine receptors. Experimental protocols must account for its intermediate duration (44–63 minutes at ED95) and spontaneous degradation via Hofmann elimination, which minimizes cumulative effects . Use nerve stimulators (e.g., train-of-four monitoring) to quantify block depth and guide dosing intervals .

Q. What validated methods ensure purity and identity of this compound in preclinical studies?

  • Infrared Spectrophotometry : Compare absorption spectra of test and reference standards at key wavenumbers .
  • HPLC : Resolve principal isomers (e.g., laudanosine derivatives) using gradients sensitive to pH and temperature .
  • Heavy Metal Testing : Limit lead content to ≤20 ppm via Method 2 .

Advanced Research Questions

Q. How do contradictory findings on histamine release impact dose optimization in clinical trials?

Atracurium induces dose-dependent histamine release, with skin flushing occurring in 29.2% of patients at ≥0.6 mg/kg vs. 1% at ≤0.3 mg/kg . However, in vitro fluorometric assays show no direct interaction between atracurium and histamine release pathways . Researchers must reconcile clinical observations (e.g., hypotension, bronchospasm) with mechanistic studies by stratifying patient cohorts by allergy history or genetic predisposition to histamine sensitivity.

Q. What methodological challenges arise in long-term ICU studies of this compound infusions?

ICU studies report wide interpatient variability in infusion rates (4.5–29.5 mcg/kg/min) and recovery times (15–108 minutes post-infusion) . Key challenges include:

  • Cumulative Laudanosine Exposure : Laudanosine, a neurotoxic metabolite, accumulates in renal impairment but lacks robust pharmacokinetic models .
  • Potentiation by Inhalational Anesthetics : Reduce infusion rates by 33% under isoflurane/enflurane due to enhanced block duration .

Q. How do degradation pathways affect bioanalytical assays for this compound?

Degradation products like monoquaternary acrylate and laudanosine besylate interfere with HPLC quantification . Use low-pH mobile phases (e.g., 0.1% trifluoroacetic acid) to stabilize the compound and separate degradants. Validate assays under refrigerated (2–8°C) and room-temperature conditions to account for time-dependent degradation .

Q. Data Contradiction Analysis

Q. Why do ED95 values for this compound vary across species and anesthesia models?

The ED95 in humans is 0.2 mg/kg under balanced anesthesia but decreases to 0.15 mg/kg in rabbits due to species-specific esterase activity . Inhaled anesthetics (e.g., halothane) potentiate block depth by 20%, requiring dose adjustments to avoid overdosing .

Q. How can researchers resolve discrepancies in neonatal safety data?

Benzyl alcohol-containing formulations are contraindicated in neonates due to fatal neurological complications . However, preservative-free vials (5 mL) are safe for maternal use during cesarean sections, with minimal placental transfer . Use LC-MS/MS to quantify neonatal exposure and correlate with respiratory outcomes.

Q. Methodological Recommendations

Designing dose-response studies for this compound:

  • Sample Size : Power calculations based on twitch recovery variability (e.g., 15–75 minutes in ICU studies) .
  • Controls : Include succinylcholine for onset time comparisons and neostigmine for reversal efficacy .
  • Table 1 : Dose-dependent adverse reactions (n=875 patients) :

Dose (mg/kg)Skin FlushHypotensionBronchospasm
≤0.31%1.1%0.2%
0.31–0.58.7%2.1%0.3%
≥0.629.2%14.3%0%

Best practices for in vitro histamine release assays:

  • Use fluorometric methods with baseline correction to exclude atracurium’s intrinsic fluorescence .
  • Validate against ELISA for cross-method consistency.

Properties

Key on ui mechanism of action

Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.

CAS No.

64228-81-5

Molecular Formula

C59H77N2O15S+

Molecular Weight

1086.3 g/mol

IUPAC Name

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1

InChI Key

GLLXELVDCIFBPA-UHFFFAOYSA-M

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Appearance

Solid powder

melting_point

85-90

Key on ui other cas no.

64228-81-5

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

64228-79-1 (Parent)

shelf_life

>2 years if stored properly

solubility

Miscible

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

33 A 74;  A 74, 33;  Atracurium;  Atracurium Besilate;  Atracurium Besylate;  Atracurium Dibesylate;  Besilate, Atracurium;  BW 33A;  BW-33A;  BW33A;  Glaxo Wellcome Brand of Atracurium Besilate;  Pisa Brand of Atracurium Besilate;  Relatrac;  Tracrium;  Wellcome Brand of Atracurium Besilate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
Name
atracurium besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
atracurium besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
cisatracurium besylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.